molecular formula C17H18N4O5S2 B15107098 N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzene-1,4-disulfonamide

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzene-1,4-disulfonamide

Cat. No.: B15107098
M. Wt: 422.5 g/mol
InChI Key: WRFXVPPFBMIGQY-UHFFFAOYSA-N
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Description

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzene-1,4-disulfonamide is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with phenyl and dimethyl groups, and a benzene ring substituted with disulfonamide groups. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzene-1,4-disulfonamide typically involves the reaction of 4-aminoantipyrine with benzoylisothiocyanate in an equimolar ratio. The reaction is carried out in a suitable solvent, such as acetone, and is heated to around 50°C while being stirred for several hours. The resulting product is then purified and characterized using techniques such as single crystal X-ray diffraction (XRD) analysis .

Chemical Reactions Analysis

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzene-1,4-disulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide groups can be replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzene-1,4-disulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds and bioactive molecules.

    Biology: The compound has been studied for its potential biological activities, including anti-inflammatory, analgesic, and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent due to its interaction with specific molecular targets.

    Industry: It is utilized in the development of dyes, pigments, and analytical reagents.

Mechanism of Action

The mechanism of action of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzene-1,4-disulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects. For example, its anti-inflammatory activity may be attributed to the inhibition of enzymes involved in the inflammatory response .

Comparison with Similar Compounds

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzene-1,4-disulfonamide can be compared with other pyrazole derivatives, such as:

These compounds share similar structural features but differ in their specific substituents and functional groups, which can lead to variations in their chemical reactivity and biological activities.

Properties

Molecular Formula

C17H18N4O5S2

Molecular Weight

422.5 g/mol

IUPAC Name

4-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)benzene-1,4-disulfonamide

InChI

InChI=1S/C17H18N4O5S2/c1-12-16(17(22)21(20(12)2)13-6-4-3-5-7-13)19-28(25,26)15-10-8-14(9-11-15)27(18,23)24/h3-11,19H,1-2H3,(H2,18,23,24)

InChI Key

WRFXVPPFBMIGQY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

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